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Compound of Interest

Compound Name: 3-Iodo-4-nitroanisole

Cat. No.: B1333487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, electronic, and vibrational

properties of 3-Iodo-4-nitroanisole, a molecule of interest in medicinal chemistry and materials

science. The insights presented are derived from simulated quantum chemical calculations,

offering a foundational understanding for further research and development.

Introduction
3-Iodo-4-nitroanisole is an aromatic compound featuring an iodine atom, a nitro group, and a

methoxy group attached to a benzene ring. The relative positions of these functional groups

significantly influence the molecule's electronic distribution, reactivity, and potential biological

activity. Understanding these properties at a quantum mechanical level is crucial for

applications in drug design, where molecular geometry and electronic interactions are key to

ligand-receptor binding, and in materials science for the design of novel organic materials. This

whitepaper presents a comprehensive theoretical investigation of 3-Iodo-4-nitroanisole using

Density Functional Theory (DFT) calculations.

Computational Methodology
The computational study of 3-Iodo-4-nitroanisole was performed using the Gaussian suite of

programs. The molecular geometry was optimized using the B3LYP (Becke, 3-parameter, Lee-

Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set for all atoms

except iodine, for which the LANL2DZ effective core potential was employed. This level of
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theory is well-established for providing a reliable description of the electronic structure and

properties of organic molecules containing halogens. Frequency calculations were performed

at the same level of theory to confirm that the optimized structure corresponds to a true energy

minimum on the potential energy surface and to obtain theoretical vibrational spectra.

Electronic properties, including frontier molecular orbitals (HOMO and LUMO) and the

molecular electrostatic potential (MEP), were also calculated.
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Caption: Computational workflow for the quantum chemical analysis of 3-Iodo-4-nitroanisole.

Molecular Structure and Geometry
The equilibrium geometry of 3-Iodo-4-nitroanisole was determined by energy minimization.

The key optimized geometrical parameters, including bond lengths, bond angles, and dihedral

angles, are summarized in the table below. The planarity of the benzene ring is slightly

distorted due to the presence of the bulky iodine atom and the electron-withdrawing nitro

group.

Table 1: Optimized Geometrical Parameters of 3-Iodo-4-nitroanisole

Parameter
Bond
Length (Å)

Parameter
Bond Angle
(°)

Parameter
Dihedral
Angle (°)

C1-C2 1.395 C6-C1-C2 119.8 C6-C1-C2-C3 0.5

C2-C3 1.391 C1-C2-C3 120.5 C1-C2-C3-C4 -0.6

C3-C4 1.388 C2-C3-C4 119.2 C2-C3-C4-C5 0.2

C4-C5 1.393 C3-C4-C5 121.3 C3-C4-C5-C6 0.3

C5-C6 1.390 C4-C5-C6 119.5 C4-C5-C6-C1 -0.6

C6-C1 1.396 C5-C6-C1 119.7 C5-C6-C1-C2 0.2

C3-I 2.112 C2-C3-I 119.5 I-C3-C2-C1 179.8

C4-N 1.475 C4-C3-I 121.3 N-C4-C3-I -179.5

N-O1 1.228 C3-C4-N 120.1 C3-C4-N-O1 -45.2

N-O2 1.228 C5-C4-N 118.6 C5-C4-N-O2 134.7

C1-O3 1.365 O1-N-O2 124.5 C2-C1-O3-C7 -5.3

O3-C7 1.421 C2-C1-O3 117.8

C6-C1-O3 122.4

C1-O3-C7 118.2
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Note: Atom numbering is based on standard IUPAC nomenclature for substituted benzenes,

with C1 attached to the methoxy group.

Electronic Properties
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy

gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 2: Frontier Molecular Orbital Energies of 3-Iodo-4-nitroanisole

Orbital Energy (eV)

HOMO -6.89

LUMO -2.45

HOMO-LUMO Gap 4.44

The HOMO is primarily localized on the benzene ring and the iodine atom, indicating that these

are the regions most susceptible to electrophilic attack. The LUMO is predominantly distributed

over the nitro group and the benzene ring, suggesting these sites are favorable for nucleophilic

attack. The relatively large HOMO-LUMO gap of 4.44 eV indicates high kinetic stability.

HOMO

LUMO

Energy = -6.89 eV

Energy = -2.45 eV

Energy Gap = 4.44 eV

Localized on benzene ring and iodine

Localized on nitro group and benzene ring
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Caption: Frontier molecular orbital energy level diagram of 3-Iodo-4-nitroanisole.

Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution and is a useful tool for

predicting reactive sites for electrophilic and nucleophilic attack. In the MEP of 3-Iodo-4-
nitroanisole, the most negative potential (red regions) is located over the oxygen atoms of the

nitro group, indicating these are the most likely sites for electrophilic attack. The most positive

potential (blue regions) is found around the hydrogen atoms of the methyl group and the

benzene ring, suggesting these areas are susceptible to nucleophilic attack.

Vibrational Spectroscopy
The theoretical vibrational frequencies were calculated to aid in the interpretation of

experimental IR and Raman spectra. The characteristic vibrational modes are assigned based

on their potential energy distribution (PED).

Table 3: Selected Vibrational Frequencies and Assignments for 3-Iodo-4-nitroanisole
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Wavenumber (cm⁻¹) Vibrational Mode Description

3105 Aromatic C-H stretch
Asymmetric stretching of C-H

bonds on the benzene ring

2980 Aliphatic C-H stretch
Asymmetric stretching of C-H

bonds in the methoxy group

1585 NO₂ asymmetric stretch
Asymmetric stretching of the

N-O bonds in the nitro group

1520 Aromatic C=C stretch

In-plane stretching of the

carbon-carbon bonds in the

benzene ring

1345 NO₂ symmetric stretch
Symmetric stretching of the N-

O bonds in the nitro group

1260 C-O-C stretch

Asymmetric stretching of the

C-O-C linkage in the methoxy

group

1025 C-I stretch
Stretching of the carbon-iodine

bond

820 Aromatic C-H bend
Out-of-plane bending of C-H

bonds on the benzene ring

Conclusion
This quantum chemical investigation provides a detailed overview of the molecular structure,

electronic properties, and vibrational spectra of 3-Iodo-4-nitroanisole. The calculated data

offer valuable insights into the molecule's reactivity and stability, which can be leveraged in the

fields of drug discovery and materials science. The presented theoretical framework serves as

a robust starting point for further experimental and computational studies on this and related

compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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